2-(2-chlorophenyl)-5-({9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}methyl)-1,3,4-oxadiazole
Overview
Description
2-(2-chlorophenyl)-5-({9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}methyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes an indoloquinoxaline core fused with an oxadiazole ring, contributes to its significant pharmacological potential.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their cytotoxicity and antiviral activity against viruses ev71 and cvb3 .
Mode of Action
It is suggested that the compound may interact with its targets to inhibit virus-induced cytopathic effects and reduce viral progeny yields .
Biochemical Pathways
Based on its antiviral activity, it can be inferred that the compound may interfere with the replication cycle of the viruses ev71 and cvb3 .
Result of Action
The compound has been shown to exhibit excellent antiviral effects on EV71 and CVB3, effectively inhibiting virus-induced cytopathic effects and reducing viral progeny yields . This suggests that the compound may have potential therapeutic applications in the treatment of infections caused by these viruses.
Future Directions
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-5-({9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}methyl)-1,3,4-oxadiazole typically involves a multi-step process. One common method starts with the condensation of isatin or its derivatives with o-phenylenediamine in the presence of a suitable catalyst, such as glacial acetic acid, under microwave irradiation . This reaction forms the indoloquinoxaline core. The oxadiazole ring is then introduced through a cyclization reaction involving appropriate reagents like hydrazine hydrate and 2-chlorobenzoyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(2-chlorophenyl)-5-({9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}methyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like alkyl halides or aryl halides. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted indoloquinoxalines and oxadiazole derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-5-({9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}methyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Comparison with Similar Compounds
Similar compounds to 2-(2-chlorophenyl)-5-({9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}methyl)-1,3,4-oxadiazole include other indoloquinoxaline derivatives such as ellipticine and cryptolepine . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and pharmacological properties. For example, ellipticine is known for its potent anticancer activity, while cryptolepine has been studied for its antimalarial properties . The uniqueness of this compound lies in its combined indoloquinoxaline and oxadiazole moieties, which contribute to its broad spectrum of biological activities.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[(9-methylindolo[3,2-b]quinoxalin-6-yl)methyl]-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5O/c1-14-10-11-20-16(12-14)22-23(27-19-9-5-4-8-18(19)26-22)30(20)13-21-28-29-24(31-21)15-6-2-3-7-17(15)25/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGYBSWFGFNXJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=NN=C(O5)C6=CC=CC=C6Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.